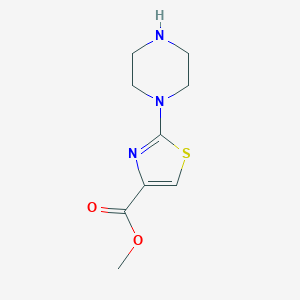
Methyl 2-(piperazin-1-yl)thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains a piperazine ring, a thiazole ring, and a carboxylate ester group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of both piperazine and thiazole moieties in its structure makes it a versatile scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclization of 1,2-diamine derivatives with sulfonium salts: The ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines.
Ring Opening of Aziridines: Aziridines can be opened under the action of N-nucleophiles to form piperazine derivatives.
Intermolecular Cycloaddition of Alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine derivatives.
Industrial Production Methods
Industrial production methods for methyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate typically involve large-scale synthesis using optimized versions of the above-mentioned synthetic routes. These methods focus on maximizing yield, purity, and cost-effectiveness while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound, such as reducing the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .
Comparison with Similar Compounds
Methyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate can be compared with other similar compounds, such as:
2-(Piperazin-1-yl)quinoline-3-carbaldehyde: This compound also contains a piperazine ring and exhibits similar biological activities.
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound has a benzothiazole ring instead of a thiazole ring and is studied for its potential therapeutic applications.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazole: This compound contains a benzimidazole ring and is investigated for its affinity to alpha1-adrenergic receptors.
The uniqueness of methyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H13N3O2S |
|---|---|
Molecular Weight |
227.29 g/mol |
IUPAC Name |
methyl 2-piperazin-1-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C9H13N3O2S/c1-14-8(13)7-6-15-9(11-7)12-4-2-10-3-5-12/h6,10H,2-5H2,1H3 |
InChI Key |
JXZBDUBZPSRXHV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CSC(=N1)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















